molecular formula C8H10BrN B1273662 4-Bromo-2-ethylaniline CAS No. 45762-41-2

4-Bromo-2-ethylaniline

Cat. No.: B1273662
CAS No.: 45762-41-2
M. Wt: 200.08 g/mol
InChI Key: LGOZNQPHTIGMQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions of the benzene ring are substituted by a bromine atom and an ethyl group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

4-Bromo-2-ethylaniline is a potent and selective inhibitor of protein tyrosine phosphatase 1B . Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This binding inhibits the enzyme’s activity, preventing it from removing phosphate groups from phosphorylated tyrosine residues on proteins .

Biochemical Pathways

The inhibition of protein tyrosine phosphatase 1B by this compound can affect multiple biochemical pathways. For instance, it can influence the insulin signaling pathway, which plays a crucial role in regulating glucose homeostasis. By inhibiting protein tyrosine phosphatase 1B, this compound can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes .

Pharmacokinetics

Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein tyrosine phosphatase 1B. This inhibition can lead to enhanced insulin sensitivity and improved glucose homeostasis, making this compound a potential therapeutic agent for type 2 diabetes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nitration: 4-Bromo-2-ethyl-3-nitroaniline.

    Sulfonation: 4-Bromo-2-ethylbenzenesulfonic acid.

    Halogenation: 2,4-Dibromo-2-ethylaniline.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-bromo-2-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZNQPHTIGMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384229
Record name 4-Bromo-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45762-41-2
Record name 4-Bromo-2-ethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45762-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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